molecular formula C11H16ClFN2 B3022043 {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride CAS No. 1369131-99-6

{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

Cat. No.: B3022043
CAS No.: 1369131-99-6
M. Wt: 230.71 g/mol
InChI Key: NCQVEAIQFOJBTB-UHFFFAOYSA-N
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Description

“{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating various diseases . The compound also contains a fluorophenyl group, which can enhance the in vitro potency and ER profile of the molecule .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Spectroscopic Identification and Derivatization

  • The properties of novel hydrochloride salts of cathinones, including pyrrolidine derivatives, have been examined through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).

Synthesis Processes

  • Efficient and stereoselective synthesis processes for pyrrolidine derivatives have been developed, highlighting their significance in the preparation of various compounds, such as antibiotics (Fleck et al., 2003).

Hydrogen-Bond Basicity Studies

  • Studies on hydrogen-bond basicity of secondary amines, including pyrrolidine, provide insights into their chemical behavior and interactions (Graton et al., 2001).

Pharmacological Characterization

  • Pyrrolidine derivatives have been characterized for their selectivity and affinity in pharmacological contexts, such as their role as κ-opioid receptor antagonists (Grimwood et al., 2011).

Chemical Structure and Properties

  • The structural and chemical properties of pyrrole and pyrrolidine derivatives have been extensively studied, highlighting their importance in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).

Sensor Development and Biological Imaging

  • Pyrrolidine derivatives have been utilized in the development of fluorescent sensors and their applications in biological imaging (Nolan et al., 2006).

Crystal Structure Analysis

  • The crystal structure of various amine hydrochloride salts, including those related to pyrrolidine, has been analyzed to understand their molecular configurations (Ullah & Stoeckli-Evans, 2021).

Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQVEAIQFOJBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716632
Record name 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479089-93-5
Record name 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
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{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

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